

# Technical Support Center: S2101 (BiCaZO) Trial - Optimizing Patient Selection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | S2101     |           |
| Cat. No.:            | B15583425 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the accurate and efficient selection of patients for the SWOG **S2101** (BiCaZO) clinical trial. The **S2101** trial is a Phase II study evaluating the combination of cabozantinib and nivolumab in patients with advanced, immunotherapy-refractory melanoma or head and neck squamous cell carcinoma (HNSCC), with patient stratification based on tumor mutational burden (TMB) and a tumor inflammation signature (TIS).[1][2]

### Frequently Asked Questions (FAQs)

Q1: What is the primary objective of the **S2101** trial?

A1: The primary objectives are to evaluate the feasibility of molecular characterization based on Tumor Mutational Burden (TMB) and gene expression profiling for Tumor Inflammation Score (TIS) for patient stratification and to assess the efficacy, measured by overall response rate (ORR), of cabozantinib plus nivolumab in these biomarker-defined subgroups.[3]

Q2: Who is the target patient population for the **S2101** trial?

A2: The trial is designed for adults (≥ 18 years) with histologically confirmed advanced, unresectable, recurrent, or metastatic non-uveal melanoma or squamous cell carcinoma of the head and neck (HNSCC) originating from the oropharynx, oral cavity, hypopharynx, or larynx.

#### Troubleshooting & Optimization





[4] A critical inclusion criterion is documented disease progression on or within 12 weeks of the last dose of a PD-1 checkpoint inhibitor-based therapy.[4]

Q3: What are the key exclusion criteria to be aware of?

A3: Key exclusion criteria include, but are not limited to:

- Primary tumors of the nasopharynx.[5]
- Active infections such as HIV, Hepatitis B, or Hepatitis C with detectable viral loads.
- Significant cardiovascular conditions or poor organ function that would make the treatment regimen unsafe.[5]
- Uncontrolled hypertension.[4]
- Prior treatment with anti-VEGF therapies.
- History of hemoptysis or tumor bleeding.[4]

Q4: What are the biomarkers used for patient stratification in the **S2101** trial?

A4: Patients are stratified based on two key biomarkers derived from tumor tissue analysis:

- Tumor Mutational Burden (TMB): The number of somatic mutations per megabase of the genome.[2]
- Tumor Inflammation Signature (TIS): An 18-gene expression profile that characterizes the presence of a peripherally suppressed adaptive immune response in the tumor microenvironment.[2][6]

Patients are categorized into one of four cohorts based on the results of these biomarker assays: TMB-high/TIS-high, TMB-high/TIS-low, TMB-low/TIS-high, and TMB-low/TIS-low.[7]

Q5: What is the turnaround time for biomarker analysis?

A5: A primary feasibility endpoint of the trial is to deliver the molecular profiling results (TMB and TIS) to clinicians within 21 days of biopsy submission.[3]



## **Troubleshooting Guides**

This section addresses specific issues that may arise during the patient selection and screening process for the **S2101** trial.

**Biomarker Testing and Interpretation** 

| Issue                                                                | Possible Cause(s)                                                                                                                                                                 | Recommended Action(s)                                                                                                                                                                                                                                                                                                                                  |
|----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Assay Failure for TMB or TIS                                         | - Insufficient tumor tissue in the biopsy sample Poor quality of nucleic acid (DNA/RNA) extracted from the FFPE tissue Pre-analytical variables such as improper tissue fixation. | - Ensure the research biopsy yields sufficient tumor material as per protocol requirements (at least 1 H&E-stained slide and 20 unstained slides).[4]-Follow best practices for FFPE tissue preparation and storage to preserve nucleic acid integrity If an assay fails, a rebiopsy may be considered if feasible and in the patient's best interest. |
| Ambiguous or Borderline<br>Biomarker Results                         | - Tumor heterogeneity, where different parts of the tumor have varying TMB or TIS levels The inherent variability of the assays.                                                  | - All biomarker analyses for the S2101 trial are centrally performed to ensure consistency. Adhere to the final classification provided by the central laboratory For borderline results, review all other inclusion/exclusion criteria to ensure the patient is an otherwise ideal candidate.                                                         |
| Discrepancy between Local<br>and Central Lab Biomarker<br>Assessment | - Different testing platforms or<br>bioinformatics pipelines used<br>Variation in scoring algorithms<br>or cutoff definitions.                                                    | - For the purpose of the S2101 trial, only the results from the designated central laboratory are to be used for patient stratification and enrollment.                                                                                                                                                                                                |



**Patient Eligibility** 

| Issue                                                            | Possible Cause(s)                                                                                                                      | Recommended Action(s)                                                                                                                                                                                                                                                                                                              |
|------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Uncertainty about "Progression<br>on PD-1 Checkpoint Inhibition" | - Ambiguous radiographic<br>evidence of progression<br>Progression occurring outside<br>the 12-week window.                            | - Progression must be documented and have occurred either during or within 12 weeks after the last dose of PD-1 checkpoint inhibition.[4]- The patient must have received at least 6 weeks of checkpoint inhibition prior to progression.[7]- In cases of uncertainty, consult with the trial's medical monitor for clarification. |
| Patient has a Concurrent<br>Malignancy                           | - The protocol excludes patients with prior or concurrent malignancies that could interfere with the safety or efficacy assessment.[4] | - The treating physician must determine if the natural history or treatment of the other malignancy has the potential to interfere with the S2101 trial Document the rationale for inclusion if the concurrent malignancy is deemed non-interfering.                                                                               |
| Patient is on Anticoagulants                                     | - The protocol has specific restrictions on anticoagulant use.                                                                         | - Patients requiring anticoagulants are generally excluded, with the exception of prophylactic low-dose aspirin for cardio-protection and low- dose low molecular weight heparins (LMWH).[3]                                                                                                                                       |

## Experimental Protocols Tumor Mutational Burden (TMB) Analysis



While the exact proprietary details of the assay used in the **S2101** trial are specific to the central laboratory, the general methodology for panel-based TMB estimation is as follows:

- DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
- Library Preparation: The extracted DNA undergoes fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
- Targeted Sequencing: A targeted panel of cancer-related genes is sequenced using Next-Generation Sequencing (NGS) platforms. The size of the genomic region covered by the panel is a critical factor in TMB calculation.
- Bioinformatic Analysis:
  - Sequencing reads are aligned to the human reference genome.
  - Somatic variants (single nucleotide variants and small insertions/deletions) are identified.
  - Germline variants are filtered out using a matched normal sample or a comprehensive database of known germline polymorphisms.
  - The remaining somatic mutations in the coding regions are counted.
- TMB Calculation: The TMB is calculated as the total number of qualifying somatic mutations divided by the size of the coding region of the gene panel in megabases (Mb). The result is reported in mutations/Mb.

#### **Tumor Inflammation Signature (TIS) Analysis**

The TIS is an 18-gene signature that assesses the level of immune activation within the tumor microenvironment. The analysis is typically performed using a platform like NanoString nCounter.

- RNA Extraction: Total RNA is extracted from FFPE tumor tissue sections.
- Gene Expression Profiling:



- The extracted RNA is hybridized with a probe set specific for the 18 TIS genes and several housekeeping genes.
- The NanoString nCounter system directly counts the number of mRNA transcripts for each gene without the need for enzymatic amplification.
- Data Normalization: The raw gene counts are normalized using the geometric mean of the housekeeping genes to account for variations in RNA input and quality.
- TIS Score Calculation: A proprietary algorithm, which involves a weighted sum of the normalized expression levels of the 18 genes, is used to generate a continuous TIS score.
   This score is then used to classify the tumor as TIS-high or TIS-low based on a pre-defined cutoff.

# Visualizations Signaling Pathway of Cabozantinib and Nivolumab Synergy



Click to download full resolution via product page



Caption: Synergistic anti-tumor activity of cabozantinib and nivolumab.

#### **S2101** Trial Experimental Workflow





Click to download full resolution via product page

Caption: Workflow for patient enrollment and stratification in the **S2101** trial.

#### **Logical Relationship for Patient Stratification**



Click to download full resolution via product page

Caption: Patient stratification logic based on TMB and TIS biomarker status.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. swog.org [swog.org]
- 2. prohealthcare.org [prohealthcare.org]
- 3. SWOG, S2101, PhII, open label, Cabozantinib + Nivolumab, Melanoma or HNSCC [clinicaltrials.cedars-sinai.edu]
- 4. S2101 | SWOG [swog.org]
- 5. Testing Biomarkers and Immunotherapy Drugs for People with Advanced Melanoma or Squamous-Cell Head and Neck Cancer | SWOG [swog.org]



- 6. nanostring.com [nanostring.com]
- 7. ozarkscancerresearch.org [ozarkscancerresearch.org]
- To cite this document: BenchChem. [Technical Support Center: S2101 (BiCaZO) Trial Optimizing Patient Selection]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15583425#optimizing-patient-selection-for-the-s2101-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com